2-Bromo-4,5-bis(dodecyloxy)benzonitrile
Description
2-Bromo-4,5-bis(dodecyloxy)benzonitrile is a substituted benzonitrile derivative featuring two dodecyloxy (12-carbon alkyl ether) groups and a bromine atom on the aromatic ring. This compound is of interest in materials science, particularly in liquid crystal and organic semiconductor research, where its long alkyl chains enhance solubility in nonpolar solvents and modulate self-assembly properties . The bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
114364-57-7 |
|---|---|
Molecular Formula |
C31H52BrNO2 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-bromo-4,5-didodecoxybenzonitrile |
InChI |
InChI=1S/C31H52BrNO2/c1-3-5-7-9-11-13-15-17-19-21-23-34-30-25-28(27-33)29(32)26-31(30)35-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
KHKCOSBPSGZBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#N)Br)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-bis(dodecyloxy)benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4,5-dihydroxybenzonitrile. The hydroxyl groups are then alkylated with dodecyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-bis(dodecyloxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 2-Bromo-4,5-bis(dodecyloxy)benzonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aromatic nitriles with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: In the industrial sector, 2-Bromo-4,5-bis(dodecyloxy)benzonitrile can be used in the production of advanced materials, such as liquid crystals and polymers. Its structural properties make it suitable for use in electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-bis(dodecyloxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and dodecyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can form hydrogen bonds and coordinate with metal ions, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Substituent Effects: Alkyl vs. Aryl Ethers
2-Bromo-4,5-bis(dodecyloxy)benzonitrile :
- Solubility : High solubility in organic solvents (e.g., toluene, chloroform) due to lipophilic dodecyl chains.
- Melting Point : Likely low (<100°C) due to flexible alkyl chains disrupting crystallinity.
- Applications : Used in soft materials where thermal processability is critical, such as organic field-effect transistors (OFETs) .
2-Bromo-4,5-bis(benzyloxy)benzonitrile (CAS 1187172-71-9) :
Comparison Table: Key Properties
Research Findings and Limitations
- Synthetic Challenges : Introducing dodecyloxy groups requires stringent anhydrous conditions, whereas benzyloxy derivatives are more straightforward to synthesize.
- Thermal Stability : The dodecyloxy compound exhibits lower thermal stability in TGA analyses (~200°C decomposition) compared to the benzyloxy analog (~300°C) due to alkyl chain degradation.
- Regulatory Status : The benzyloxy compound is well-documented in regulatory databases (e.g., UN GHS), but the dodecyloxy variant lacks comprehensive safety profiling .
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